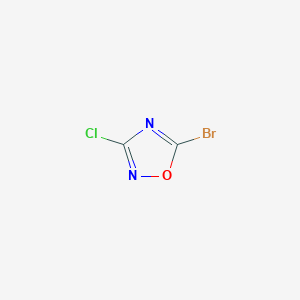

5-Bromo-3-chloro-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClN2O/c3-1-5-2(4)6-7-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMAVQOFIXFGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Chloro 1,2,4 Oxadiazole and Analogous Halogenated 1,2,4 Oxadiazoles

Classic Cyclization Approaches for 1,2,4-Oxadiazoles

Two principal strategies have long dominated the synthesis of the 1,2,4-oxadiazole (B8745197) ring system: the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. researchgate.net

One of the most common and versatile methods for synthesizing 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclodehydration. researchgate.net This process can be performed in two distinct stages or as a one-pot reaction. nih.gov

One-pot syntheses are often more efficient. In this approach, the amidoxime is reacted directly with a carboxylic acid derivative (such as an acid chloride, ester, or anhydride) or an aldehyde in the presence of a base and a suitable solvent, often aprotic and polar like DMSO. nih.govmdpi.com Various activating agents and bases can be employed to facilitate the reaction, as detailed in the table below.

| Activating/Coupling Agent | Base(s) | Solvent | Key Features |

| Carbonyldiimidazole (CDI) | NaOH | DMSO | Efficient for coupling amidoximes and carboxylic acids. mdpi.comnih.gov |

| Chloroformates (Ethyl, Isobutyl) | TEA, Pyridine | - | Can be used instead of CDI, though yields may be lower. mdpi.comnih.gov |

| N-Bromosuccinimide (NBS) | DBU | - | Promotes oxidative cyclization from N-benzyl amidoximes. mdpi.com |

| Iodine (I₂) | K₂CO₃ | - | An alternative system for oxidative cyclization. mdpi.com |

The reaction mechanism generally involves the nucleophilic attack of the amidoxime onto the activated carboxyl group, forming the O-acylamidoxime, which then cyclizes with the elimination of a water molecule to form the stable aromatic oxadiazole ring. researchgate.netmdpi.com

The [3+2] cycloaddition reaction between a nitrile N-oxide (as the 1,3-dipole) and a nitrile (as the dipolarophile) is another fundamental route to 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netyoutube.com Nitrile oxides are typically generated in situ from precursor molecules like hydroximoyl halides or nitroalkanes. organic-chemistry.org

A significant challenge in this method is the relatively low reactivity of the carbon-nitrogen triple bond in many nitriles. nih.gov This can lead to low yields or the need for harsh reaction conditions. Furthermore, nitrile oxides can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a competing side reaction. nih.gov To overcome these limitations, several strategies have been developed:

Lewis Acid Catalysis: Activation of the nitrile dipolarophile with a Lewis acid can enhance its reactivity.

Metal-Mediated Cycloaddition: Platinum(IV) complexes have been shown to activate coordinated nitriles, allowing for cycloaddition to occur under mild conditions with nitrile oxides, even with less reactive nitriles like acetonitrile. nih.govnih.gov

Inverse Electron-Demand Cycloaddition: While conventional methods often pair an electron-rich nitrile oxide with an electron-deficient nitrile, an inverse-demand approach using an electron-deficient nitrile oxide and an electron-rich nitrile can also be effective. rsc.org

The use of non-conventional energy sources such as microwave irradiation has also been explored to promote these cycloadditions, often leading to shorter reaction times and improved yields. nih.gov

Targeted Synthesis of Halogenated 1,2,4-Oxadiazole Systems

The synthesis of specifically halogenated 1,2,4-oxadiazoles, such as 5-Bromo-3-chloro-1,2,4-oxadiazole, generally relies on incorporating the halogen atoms into the starting materials rather than attempting direct halogenation of a pre-formed oxadiazole ring. Aromatic heterocycles can be deactivated towards electrophilic substitution, making direct halogenation difficult.

The introduction of chlorine and bromine at the C3 and C5 positions of the 1,2,4-oxadiazole ring is dictated by the choice of precursors in the classical synthetic routes.

To introduce a substituent at the C3 position: One would start with a substituted amidoxime or a substituted nitrile oxide. For a 3-chloro derivative, a precursor like chloroacetamidoxime or, more plausibly, a reagent that can generate the chloro-substituted nitrile oxide would be required.

To introduce a substituent at the C5 position: This position originates from the acylating agent in the amidoxime route or from the nitrile in the cycloaddition route. To synthesize this compound, one might react a chloro-substituted amidoxime with a bromo-containing acylating agent. Alternatively, in a cycloaddition approach, a chloro-substituted nitrile oxide could be reacted with a bromo-containing nitrile, such as cyanogen (B1215507) bromide.

The synthesis of an analog, 3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole, illustrates this precursor-based strategy. uni.lu Its formation would likely involve the reaction of 4-bromobenzamidoxime (B100684) with a source for the "chloro-carbonyl" moiety, such as phosgene (B1210022) or a phosgene equivalent, which upon cyclization yields the 5-chloro-substituted oxadiazole. Similarly, halogenated substrates have been shown to be compatible with modern annulation reaction conditions for forming oxadiazole rings. acs.org

A key advantage of the two primary synthetic routes is their inherent regioselectivity, which provides excellent control over the placement of substituents and thus avoids the formation of isomers. nih.gov

Amidoxime Route: The reaction between an amidoxime (R¹C(NOH)NH₂) and an acylating agent (R²COX) unambiguously leads to the formation of a 3-R¹-5-R²-1,2,4-oxadiazole. The R¹ group from the amidoxime is always found at the C3 position, and the R² group from the acylating agent is always at the C5 position.

Cycloaddition Route: The 1,3-dipolar cycloaddition between a nitrile oxide (R¹CNO) and a nitrile (R²CN) is also highly regioselective, consistently producing the 3-R¹-5-R²-1,2,4-oxadiazole isomer. rsc.org

Therefore, to synthesize the specific isomer this compound, the synthetic plan must involve precursors where the chloro-substituent is on the amidoxime/nitrile oxide fragment and the bromo-substituent is on the acylating agent/nitrile fragment. This precise control obviates the need for separating constitutional isomers post-synthesis.

Emerging and Advanced Synthetic Methodologies

While classic methods remain the bedrock of oxadiazole synthesis, research continues to yield novel and more efficient methodologies. mdpi.com These advanced approaches often offer milder conditions, broader substrate scope, or unique reaction pathways.

Oxidative Cyclization: This approach involves the formation of the heterocyclic ring through the oxidative coupling of N-H and O-H or C-H bonds. nih.govmdpi.com Reagents like N-Bromosuccinimide (NBS) or iodine can be used to promote the cyclization of N-substituted amidoximes. mdpi.com Copper-catalyzed cascade reactions have also been developed to form 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.comnih.gov

Electrochemical Synthesis: Anodic oxidation provides an efficient and environmentally friendly method for generating key radical intermediates. The electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes proceeds via an iminoxy radical, followed by a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. rsc.org This method is notable for its mild conditions and high functional group tolerance. rsc.org

Superacid Catalysis: Tandem reactions in the presence of a superacid like triflic acid (TfOH) have been developed for the rapid synthesis of 1,2,4-oxadiazoles from nitroalkenes, arenes, and nitriles, with reactions often completing in minutes in excellent yields. nih.gov

Flow Chemistry and Green Solvents: The application of continuous flow technology and alternative solvents like ionic liquids or supercritical CO₂ aligns with the principles of green chemistry, offering potential for safer and more scalable syntheses of 1,2,4-oxadiazoles via 1,3-dipolar cycloadditions. nih.gov

Catalyst-Mediated Transformations and Optimized Reaction Conditions

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is frequently achieved through the reaction of amidoximes with acylating agents. researchgate.net The efficiency of these reactions can be significantly improved through the use of catalysts and optimized conditions.

Catalysts play a crucial role in enhancing reaction rates and yields. For instance, the combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Another effective catalyst is perchloric acid supported on silica (B1680970) gel (HClO₄-SiO₂), which acts as a heterogeneous and recyclable catalyst for this transformation. acs.org Platinum(IV) catalysts have been employed in the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, enabling the reaction to proceed under mild conditions. nih.gov

The optimization of reaction conditions is also critical. Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions. organic-chemistry.org The use of a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), allows for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature, although reaction times can be lengthy. nih.gov The choice of solvent is also important, with polar protic solvents favoring certain reduction reactions of the 1,2,4-oxadiazole ring. researchgate.net

Table 1: Catalyst and Condition Optimization in 1,2,4-Oxadiazole Synthesis

| Catalyst/Condition | Starting Materials | Product | Key Advantages | Reference |

| PTSA-ZnCl₂ | Amidoximes and organic nitriles | 3,5-disubstituted-1,2,4-oxadiazoles | Mild and efficient | organic-chemistry.org |

| HClO₄-SiO₂ | Amidoximes and acylating agents | 3,5-disubstituted-1,2,4-oxadiazoles | Heterogeneous, recyclable | acs.org |

| Platinum(IV) catalyst | Nitrile oxides and nitriles | 1,2,4-oxadiazoles | Mild conditions | nih.gov |

| Microwave irradiation | Nitriles, hydroxylamine, Meldrum's acid | 3,5-disubstituted-1,2,4-oxadiazoles | Extremely short reaction time, good yields | organic-chemistry.org |

| NaOH/DMSO | Amidoximes and carboxylic acid esters | 3,5-disubstituted-1,2,4-oxadiazoles | One-pot, room temperature | nih.gov |

Multi-Component and Tandem Reactions for Complex Derivative Synthesis

Multi-component and tandem reactions offer efficient pathways to construct complex 1,2,4-oxadiazole derivatives in a single step, minimizing waste and simplifying procedures.

A notable example of a multi-component reaction is the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation. organic-chemistry.org Another approach involves a three-component reaction of Z-chlorooximes, isocyanides, and hydroxylamines to produce aminodioximes, which are useful intermediates. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, have also been developed for the synthesis of complex molecules containing the 1,2,4-oxadiazole core. For instance, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) proceeds through a tandem ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure)/[3+2] cycloaddition pathway to yield tetrahydroisoxazolo[3,4-d]pyrimidines. acs.org In a different tandem process, the reaction of 3-chloro-1,2,4-oxadiazoles with diallylamine (B93489) results in the formation of 3-N,N-diallylamino-1,2,4-oxadiazole and an imidazoline (B1206853) through a tandem SNAr/aziridination and nucleophilic ring-opening sequence. acs.org Furthermore, a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of a superacid like triflic acid (TfOH) has been developed for the synthesis of 1,2,4-oxadiazoles. nih.gov

Considerations for Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production of halogenated 1,2,4-oxadiazoles requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key considerations include the availability and cost of starting materials, the simplicity of the reaction protocol, and the ease of purification.

One-pot syntheses are particularly attractive for scalable procedures as they reduce the number of unit operations and minimize waste. nih.gov For example, the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids using the Vilsmeier reagent is advantageous due to the use of readily available starting materials and a simple purification protocol. nih.gov Similarly, the use of a superbase medium like NaOH/DMSO for one-pot synthesis is beneficial, though long reaction times can be a drawback. nih.gov

The development of continuous flow microreactor technology presents a promising avenue for the scalable synthesis of 1,2,4-oxadiazoles. acs.org Microreactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, which are all critical for large-scale production.

Purification Techniques for 1,2,4-Oxadiazole Derivatives

The purification of 1,2,4-oxadiazole derivatives is a critical step to obtain products of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Commonly employed purification techniques include:

Column Chromatography: This is a widely used method for the purification of 1,2,4-oxadiazole derivatives. nih.govnih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like hexanes and ethyl acetate (B1210297) or ethyl acetate alone. nih.govnih.gov

Recrystallization: This technique is effective for purifying solid 1,2,4-oxadiazole derivatives. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out. nih.gov Methanol is a solvent that has been used for the recrystallization of some 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from the reaction mixture. For example, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate. nih.gov

In some synthetic procedures, a simple work-up is sufficient to isolate the product in high purity, avoiding the need for more complex purification methods. nih.gov However, in other cases, such as the synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes, the purification protocol can be complicated. nih.gov

Chemical Reactivity and Transformational Chemistry of 5 Bromo 3 Chloro 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions of Halogen Substituents

The carbon atoms at positions 3 and 5 of the 1,2,4-oxadiazole (B8745197) ring possess significant electrophilic character, making them susceptible to attack by nucleophiles. chim.it This electrophilicity is the driving force for the substitution of the halogen atoms in 5-Bromo-3-chloro-1,2,4-oxadiazole.

The C-5 position of the 1,2,4-oxadiazole ring is particularly electrophilic. In related 3-chloro-1,2,4-oxadiazole (B15146131) systems, this high electrophilicity at C-5 has been shown to facilitate reactions with nucleophiles. chim.it For this compound, the bromine atom at the C-5 position is an excellent leaving group. This, combined with the inherent electrophilicity of the C-5 carbon, makes this position highly reactive towards nucleophilic substitution. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide to form new 5-substituted-3-chloro-1,2,4-oxadiazoles.

The chlorine atom at the C-3 position is also a viable leaving group for nucleophilic substitution, although it is generally less reactive than the bromine at C-5. This difference in reactivity is attributed to both the better leaving group ability of bromide compared to chloride and potentially different electronic influences at the two positions of the heterocyclic ring. Nevertheless, under appropriate conditions, the chlorine can be displaced by strong nucleophiles, allowing for functionalization at the C-3 position.

The differential reactivity of the bromine at C-5 and the chlorine at C-3 allows for the selective and sequential functionalization of this compound. By carefully controlling reaction conditions (e.g., temperature, stoichiometry, and nucleophile strength), it is possible to first substitute the more reactive bromine atom at the C-5 position while leaving the chlorine at C-3 intact. The resulting 5-substituted-3-chloro-1,2,4-oxadiazole can then be subjected to a second, typically more forcing, nucleophilic substitution to replace the chlorine atom. This stepwise approach provides a powerful strategy for the synthesis of diverse, unsymmetrically disubstituted 1,2,4-oxadiazoles, which are valuable scaffolds in medicinal chemistry. nih.govmdpi.com

Table 1: Reactivity of Halogen Substituents in Nucleophilic Substitution

| Position | Halogen | General Reactivity | Potential Nucleophiles |

| C-5 | Bromine | Highly reactive, good leaving group | Amines, Alkoxides, Thiols |

| C-3 | Chlorine | Less reactive than C-5 bromine | Stronger nucleophiles, more forcing conditions |

Electrophilic Aromatic Substitution Limitations and Alternative Functionalization Strategies

The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity and is electron-deficient. chim.it These characteristics make the heterocycle generally unreactive towards classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation, which typically require electron-rich aromatic substrates.

To overcome these limitations, alternative functionalization strategies are employed. One such approach involves the deprotonation of a C-H bond on the ring or a substituent, followed by reaction with an electrophile. For other electron-deficient heterocycles like 1,2,4-triazoles, directed metalation using strong bases like TMP (2,2,6,6-tetramethylpiperidyl) zinc or magnesium reagents has proven effective for regioselective functionalization under mild conditions. acs.org This strategy could potentially be applied to introduce substituents onto a 1,2,4-oxadiazole core if a C-H bond were present. Another strategy involves the superelectrophilic activation of substituents already attached to the ring. For instance, reactions of 5-acetylenyl-1,2,4-oxadiazoles in superacids like triflic acid (TfOH) lead to electrophilic addition to the acetylene (B1199291) bond rather than substitution on the oxadiazole ring itself. nih.govbeilstein-journals.org

Ring-Opening and Rearrangement Pathways

A hallmark of 1,2,4-oxadiazole chemistry is the propensity of the ring to undergo cleavage and rearrangement, driven by the inherent weakness of the O-N bond and the relative instability of the ring system. researchgate.netosi.lv These transformations often lead to the formation of more stable heterocyclic structures.

Two prominent rearrangement pathways are the Boulton-Katritzky Rearrangement (BKR) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lv

Boulton-Katritzky Rearrangement (BKR): This is a thermally or base-induced rearrangement that involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring by a nucleophilic center located within a side chain at the C-3 position. chim.it This process results in the cleavage of the O-N bond and the formation of a new, more stable heterocyclic system. nih.govunipa.itunipa.it

ANRORC Mechanism: This pathway is particularly relevant for halogenated 1,2,4-oxadiazoles. It has been reported that 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement. chim.it The process begins with the addition of a nucleophile to the electrophilic C-5 position, leading to the opening of the oxadiazole ring. Subsequent ring closure, often accompanied by the elimination of a small molecule like HCl, generates a new heterocyclic product. For example, the reaction of a 3-chloro-1,2,4-oxadiazole with allylamine (B125299) at the C-5 position initiates a ring-opening to form a nitrile-oxide intermediate, which then undergoes a [3+2] cycloaddition to yield a tetrahydro-isoxazolo-pyrimidine system. chim.it

Oxidation and Reduction Reactions of the Oxadiazole Core and Substituents

The 1,2,4-oxadiazole ring and its substituents can undergo both oxidation and reduction reactions.

Reduction: The weak O-N bond of the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. researchgate.net A common method for this transformation is catalytic hydrogenation, which typically yields amidine derivatives. researchgate.net An alternative system using ammonium (B1175870) formate (B1220265) with palladium on carbon (NH4CO2H-Pd/C) has also been shown to be effective for the reduction of the O-N bond. researchgate.net

Oxidation: While the oxadiazole ring itself is relatively stable to oxidation, substituents can be oxidized. For example, 1,2,4-oxadiazoline precursors can be oxidized to the corresponding 1,2,4-oxadiazole using reagents like manganese dioxide. nih.gov In some cases, reactions intended as substitutions can lead to oxidation. For instance, the nitration of 5-amino-3-azo-1,2,4-oxadiazole results in the formation of a 1,2,4-oxadiazolone, a process involving oxidation and rearrangement rather than simple nitration of the amino group. rsc.org Furthermore, certain diaryl-1,2,4-oxadiazole derivatives have been studied for their antioxidant properties, where they act as radical scavengers to inhibit the oxidation of other molecules. nih.gov

Table 2: Summary of Key Reactions

| Reaction Type | Position(s) Involved | Key Features | Resulting Products |

| Nucleophilic Substitution | C-5, C-3 | C-5 (Br) is more reactive than C-3 (Cl), allowing for sequential reactions. | Functionalized 1,2,4-oxadiazoles |

| Ring Rearrangement (BKR) | C-3 side chain, N-2 | Intramolecular nucleophilic attack on N-2. | More stable heterocycles (e.g., imidazoles, triazoles) |

| Ring Rearrangement (ANRORC) | C-5 | Nucleophilic attack at C-5 initiates ring-opening and subsequent re-closure. | New heterocyclic systems |

| Reduction | O-1, N-2 | Cleavage of the weak O-N bond. | Amidine derivatives |

| Oxidation | Substituents / Ring | Can occur on substituents or as part of a rearrangement. | Oxidized substituents, oxadiazolones |

Complex Heterocyclic Construction Utilizing this compound as a Versatile Intermediate

The 1,2,4-oxadiazole ring is a significant five-membered heterocycle that serves as a bioisosteric equivalent for ester and amide groups, making it a valuable scaffold in medicinal chemistry. The dihalogenated derivative, this compound, represents a particularly versatile building block for the synthesis of more complex heterocyclic systems due to the differential reactivity of its two halogen substituents. The presence of both a bromine and a chlorine atom on the electron-deficient oxadiazole core allows for selective and sequential functionalization through various chemical transformations.

The inherent reactivity of the 1,2,4-oxadiazole ring makes it susceptible to nucleophilic attack. In the case of this compound, both the C3 and C5 positions are electrophilic and can undergo nucleophilic aromatic substitution (SNAr). Generally, the C5 position of the 1,2,4-oxadiazole ring is more electrophilic than the C3 position, suggesting a preference for nucleophilic attack at the bromine-bearing carbon. This allows for the selective displacement of the bromide or chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups and build more elaborate molecular architectures.

Furthermore, the carbon-bromine bond at the C5 position is well-suited for participation in palladium-catalyzed cross-coupling reactions. This opens up a vast array of synthetic possibilities for carbon-carbon and carbon-heteroatom bond formation. Reactions such as Suzuki, Sonogashira, and Heck couplings can be employed to introduce aryl, alkynyl, and vinyl substituents, respectively. The chlorine atom at the C3 position is typically less reactive under these conditions, enabling the C5-position to be modified selectively while leaving the C3-chloro group intact for subsequent transformations. This orthogonal reactivity is a key feature that makes this compound a powerful intermediate in combinatorial chemistry and drug discovery.

The sequential displacement of the two halogen atoms provides a strategic approach to novel disubstituted 1,2,4-oxadiazoles. For instance, a Suzuki coupling could be performed at the C5 position, followed by a nucleophilic substitution at the C3 position, yielding a 3,5-disubstituted 1,2,4-oxadiazole with distinct functionalities at each position. This stepwise approach allows for the controlled and systematic construction of diverse molecular libraries based on the 1,2,4-oxadiazole scaffold.

Table 1: Potential Transformations of this compound

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | C5 and/or C3 | Amines, Thiols, Alkoxides | 5-Amino/Thio/Alkoxy-3-chloro-1,2,4-oxadiazoles or 3,5-disubstituted derivatives |

| Suzuki Coupling | C5 | Arylboronic acid, Pd catalyst, Base | 5-Aryl-3-chloro-1,2,4-oxadiazoles |

| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-3-chloro-1,2,4-oxadiazoles |

| Heck Coupling | C5 | Alkene, Pd catalyst, Base | 5-Alkenyl-3-chloro-1,2,4-oxadiazoles |

| Stille Coupling | C5 | Organostannane, Pd catalyst | 5-Alkyl/Aryl-3-chloro-1,2,4-oxadiazoles |

Table 2: Examples of Heterocyclic Scaffolds Derived from Halogenated 1,2,4-Oxadiazoles

| Starting Material | Reaction | Resulting Heterocycle |

| 5-Bromo-3-aryl-1,2,4-oxadiazole | Suzuki Coupling | 3,5-Diaryl-1,2,4-oxadiazole |

| 3-Chloro-5-phenyl-1,2,4-oxadiazole | SNAr with Allylamine | 3-N-Allylamino-5-phenyl-1,2,4-oxadiazole |

| 5-Chloromethyl-3-aryl-1,2,4-oxadiazole | Reaction with KCN | (3-Aryl-1,2,4-oxadiazol-5-yl)acetonitrile |

| 3-Chloro-1,2,4-oxadiazole derivative | Reaction with Allylamine (ANRORC) | Tetrahydro-isoxazolo[3,4-d]pyrimidine |

Theoretical and Computational Investigations of 5 Bromo 3 Chloro 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 5-bromo-3-chloro-1,2,4-oxadiazole at the atomic level. These methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is central to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For oxadiazole derivatives, the HOMO-LUMO gap is a key indicator of their potential applications in materials science and medicinal chemistry. DFT calculations are a common method for accurately predicting these orbital energies and the resulting gap.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. The presence of electronegative atoms like oxygen, nitrogen, chlorine, and bromine in this compound leads to a polarized charge distribution. This can be visualized using an electrostatic potential (ESP) map.

Prediction of Spectroscopic Signatures for Structural Validation

Computational methods can predict various spectroscopic properties, which are essential for the experimental identification and structural validation of a compound. For this compound, these would include:

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure and the presence of specific functional groups.

Electronic Absorption Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This helps in understanding the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹³C and other relevant NMR chemical shifts. Comparing these predicted values with experimental data is a powerful method for confirming the connectivity and chemical environment of atoms within the molecule.

Conformational Analysis and Stability Studies

While the 1,2,4-oxadiazole (B8745197) ring itself is planar, the molecule as a whole may have different conformations if substituents have rotational freedom. Conformational analysis involves identifying the possible spatial arrangements of the atoms and determining their relative stabilities. By calculating the potential energy surface, researchers can identify the most stable (lowest energy) conformation of this compound. These studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule, molecular modeling and simulation techniques can explore the behavior of a larger system, such as the interactions between multiple molecules.

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how molecules move and interact over time. By simulating a system containing multiple molecules of this compound, researchers can study the nature and strength of intermolecular forces. These forces, including halogen bonding, dipole-dipole interactions, and van der Waals forces, govern the bulk properties of the compound, such as its melting point, boiling point, and solubility. Understanding these interactions is critical for designing materials with specific physical characteristics and for comprehending how the molecule might behave in a biological environment.

Monte Carlo Simulations for Structural Prediction

Monte Carlo (MC) simulations represent a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are a powerful tool for predicting the three-dimensional structure of molecules and exploring their conformational landscapes. The method involves generating a large number of random configurations of a molecule by altering its atomic coordinates. Each new configuration's energy is calculated using a chosen force field, and the configuration is accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the energy change and the system's temperature. This process allows the system to explore a wide range of conformations and, in principle, locate the global minimum energy structure.

For a molecule like this compound, Monte Carlo simulations could be employed to predict its preferred conformation and to understand the spatial arrangement of the bromo and chloro substituents relative to the oxadiazole ring. The simulation would explore the potential energy surface of the molecule, considering factors like bond lengths, bond angles, and torsional angles. The large atomic radii and electronegativity of the halogen atoms (bromine and chlorine) would significantly influence the molecule's electrostatic potential and steric profile, which are key parameters in the energy calculations.

However, a review of the current scientific literature does not reveal specific studies that have applied Monte Carlo simulations for the structural prediction of this compound. While the methodology is well-suited for such a task, research has focused more on other computational techniques for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. These models are essential in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular properties that govern their behavior.

For the 1,2,4-oxadiazole scaffold, QSAR studies have been instrumental in identifying key structural features required for various biological activities. Although specific QSAR/SRR models for this compound are not documented, studies on other substituted 1,2,4-oxadiazole derivatives provide valuable insights into how such models are constructed and what they can reveal.

A typical QSAR study involves a dataset of compounds with known activities. For these compounds, a wide range of molecular descriptors are calculated, which can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates a selection of these descriptors to the observed activity.

For instance, in a 3D-QSAR study on 1,2,4-oxadiazole derivatives as inhibitors of the bacterial enzyme Sortase A (SrtA), researchers developed models to understand the structural requirements for antibacterial activity. nih.govnih.gov The study involved aligning a series of 120 oxadiazole analogues and using PLS regression to derive a predictive model. nih.govnih.gov The resulting model highlighted the importance of hydrophobic substituents in certain regions of the molecule for enhanced activity. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (q² or Q²), which assesses the model's predictive ability. nih.gov

The table below summarizes the statistical parameters of a representative 3D-QSAR model developed for 1,2,4-oxadiazole derivatives.

| Parameter | Value | Description |

| R² | 0.9235 | The coefficient of determination for the training set, indicating a high degree of correlation. nih.gov |

| q² (pred_r²) | 0.6319 | The cross-validated correlation coefficient, indicating good internal predictive ability. nih.gov |

| F-value | 179.0 | A high F-test value, suggesting a statistically significant regression model. nih.gov |

| Number of molecules (Training Set) | 96 | The number of compounds used to build the model. nih.gov |

| Number of molecules (Test Set) | 24 | The number of compounds used to validate the model's predictive power. nih.gov |

Such models can guide the rational design of new, more potent compounds. For this compound, a QSAR study would likely involve synthesizing a series of analogues with variations in the substituents at the 3 and 5 positions of the oxadiazole ring and evaluating their biological activities. The resulting data could then be used to build a model that could predict the activity of other, yet-to-be-synthesized derivatives.

Computational Design of Functionalized 1,2,4-Oxadiazole Derivatives

Computational design plays a pivotal role in modern drug discovery by enabling the rational design of new molecules with desired properties. For the 1,2,4-oxadiazole class of compounds, computational methods are extensively used to design functionalized derivatives with improved biological activity, selectivity, and pharmacokinetic profiles.

The design process often starts with a biological target, such as an enzyme or a receptor. If the three-dimensional structure of the target is known, structure-based drug design (SBDD) techniques like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This information can be used to design new ligands that fit better into the binding site and form more favorable interactions, such as hydrogen bonds or hydrophobic interactions.

For example, 1,2,4-oxadiazole derivatives have been designed as antibiotics by targeting bacterial enzymes. nih.gov In such studies, a library of virtual compounds can be docked into the active site of the target enzyme, and the best-scoring compounds can be selected for synthesis and biological evaluation. nih.gov This approach led to the discovery of 1,2,4-oxadiazoles with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In cases where the target structure is unknown, ligand-based drug design (LBDD) methods can be used. These methods rely on the knowledge of a set of molecules that are known to be active. Pharmacophore modeling, a common LBDD technique, involves identifying the essential three-dimensional arrangement of functional groups that are required for biological activity. This pharmacophore model can then be used as a template to design new molecules that contain the same features.

The computational design of functionalized 1,2,4-oxadiazoles has led to the development of compounds for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. nih.govrsc.orgfrontiersin.org The table below presents examples of computationally designed 1,2,4-oxadiazole derivatives and their biological activities.

| Compound Class | Target | Therapeutic Area | Key Findings |

| 1,2,4-Oxadiazole/quinazoline-4-one hybrids | EGFR, BRAFV600E | Anticancer | Designed as dual inhibitors, showing potent antiproliferative activity. frontiersin.org |

| 1,2,4-Oxadiazole-based derivatives | Acetylcholinesterase (AChE) | Anti-Alzheimer's | Showed excellent inhibitory activity against AChE. rsc.org |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | Epidermal Growth Factor Receptor (EGFR) | Anticancer | Designed using fragment-based drug design (FBDD) and showed significant inhibition of EGFR autophosphorylation. nih.gov |

| 1,2,4-Oxadiazole antibiotics | Bacterial targets | Antibacterial | Emerged from in silico docking and scoring, showing broad activity against Gram-positive bacteria. nih.gov |

For this compound, computational design strategies could be used to explore how different functional groups at the 3 and 5 positions could modulate its activity towards a specific biological target. The bromo and chloro substituents provide a starting point for further functionalization, and computational models can help prioritize which derivatives are most likely to be successful.

Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 3 Chloro 1,2,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Bromo-3-chloro-1,2,4-oxadiazole, which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable for direct characterization of the parent compound. However, it is invaluable for analyzing its derivatives where hydrogen-containing substituents are present.

In the case of derivatives, the chemical shifts in the ¹H NMR spectrum would provide information about the electronic environment of the protons in the substituents. For instance, in a related compound, 3-Bromo-5-ethyl-1,2,4-oxadiazole, the ethyl group protons exhibit a triplet at approximately 1.35 ppm (CH₃) and a quartet at around 2.75 ppm (CH₂), which is characteristic of an ethyl group attached to an electron-withdrawing moiety.

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of this compound. The two carbon atoms in the oxadiazole ring are expected to resonate at distinct chemical shifts due to the different halogen substituents. Based on data for similar 1,2,4-oxadiazole (B8745197) systems, the carbon atom bonded to the more electronegative chlorine atom (C3) would likely appear at a different chemical shift compared to the carbon atom bonded to the bromine atom (C5). For substituted 1,2,4-oxadiazoles, the ring carbons C-3 and C-5 are typically observed in the range of δ 167.2-176.1 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | ~168-172 |

| C5 | ~173-177 |

Note: These are estimated values based on data from related 1,2,4-oxadiazole structures.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the C-Br, C-Cl, C=N, and C-O-N bonds.

The C-Br stretching vibration is typically observed in the region of 600-500 cm⁻¹. For a related bromo-oxadiazole compound, a C-Br stretch was noted around 533 cm⁻¹. The C-Cl stretch usually appears in the 800-600 cm⁻¹ range. The C=N stretching vibrations within the oxadiazole ring are expected to produce strong absorptions in the 1650-1550 cm⁻¹ region. Furthermore, the C-O-C or C-O-N stretching vibrations of the heterocyclic ring would likely be found in the 1250-1000 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=N (ring stretch) | 1650-1550 |

| C-O-N (ring stretch) | 1250-1000 |

| C-Cl stretch | 800-600 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound through its isotopic pattern and fragmentation behavior. For this compound (C₂BrClN₂O), the molecular ion peak (M⁺) would be a key diagnostic feature.

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak. The exact mass of the most abundant isotopic combination would be approximately 181.9 g/mol . The fragmentation pattern would likely involve the loss of the halogen atoms or the cleavage of the oxadiazole ring, providing further structural information.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approx.) | Relative Abundance |

|---|---|---|

| [C₂⁷⁹Br³⁵ClN₂O]⁺ | 182 | High |

| [C₂⁸¹Br³⁵ClN₂O]⁺ / [C₂⁷⁹Br³⁷ClN₂O]⁺ | 184 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Heterocyclic compounds like 1,2,4-oxadiazoles typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. For derivatives of 1,2,4-oxadiazole, these transitions are often observed below 300 nm. The exact position and intensity of the absorption maxima for this compound would depend on the solvent used and the specific electronic effects of the halogen substituents.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₂BrClN₂O, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of a synthesized sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 2 | 24.02 | 13.10% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 43.58% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 19.33% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.28% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.72% |

| Total | | | 183.39 | 100.00% |

X-ray Crystallography for Definitive Solid-State Structural Determination

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of available scientific and chemical literature, there is currently no specific information regarding the preclinical research applications, bioisosteric utility, or agrochemical applications for the chemical compound This compound .

The available literature extensively covers the broader class of 1,2,4-oxadiazoles and their derivatives, highlighting their significance in medicinal chemistry and agrochemistry. Research on this general scaffold is abundant, with many studies detailing:

Their role as bioisosteric replacements for esters and amides.

Their exploration in the design of multi-targeted inhibitors.

Structure-activity relationship (SAR) studies for various derivatives.

Diverse preclinical evaluation methodologies.

Investigations into their molecular mechanisms of action.

Applications in the development of new pesticides.

Unfortunately, none of these detailed findings specifically mention or allude to "this compound." Therefore, it is not possible to generate the requested article with a focus solely on this specific compound while adhering to the provided scientific outline.

Preclinical Research Applications and Bioisosteric Utility of the 1,2,4 Oxadiazole Scaffold

Applications in Agrochemistry and Crop Protection

Design and Synthesis of 1,2,4-Oxadiazole-Based Pesticidal Candidates

There is no available information on the design or synthesis of pesticidal candidates derived specifically from 5-Bromo-3-chloro-1,2,4-oxadiazole. General synthetic routes for 1,2,4-oxadiazoles often involve the cyclization of amidoximes with acyl chlorides or other activated carboxylic acid derivatives. However, the application of these methods starting from this compound for the creation of new pesticides has not been documented.

Exploration of Herbicidal, Insecticidal, and Fungicidal Properties of Derivatives

Consequently, without synthetic work being reported, there are no studies available that explore the herbicidal, insecticidal, or fungicidal activities of any derivatives of this compound. The broader class of 1,2,4-oxadiazole (B8745197) derivatives has shown a wide range of biological activities, but these findings cannot be specifically attributed to derivatives of the requested compound.

Utility as Building Blocks for Diverse Chemical Syntheses

The utility of this compound as a building block in chemical synthesis, particularly for agrochemical purposes, is not described in the available literature. Halogenated heterocyclic compounds are often valuable synthons in organic chemistry due to their reactivity in cross-coupling and nucleophilic substitution reactions, which allows for the introduction of diverse functionalities. However, the specific application of this compound in this context for creating new agrochemicals has not been documented.

Table of Compounds Mentioned

Advanced Research Perspectives and Future Directions for 5 Bromo 3 Chloro 1,2,4 Oxadiazole

Development of Greener and More Efficient Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For heterocycles like 1,2,4-oxadiazoles, traditional syntheses can sometimes involve harsh reagents. Future research will likely focus on optimizing the synthesis of 5-Bromo-3-chloro-1,2,4-oxadiazole and its precursors using greener alternatives.

Key research directions include:

One-Pot Reactions: Developing one-pot procedures that minimize solvent use and purification steps is a priority. Research into one-pot cyclodehydration synthesis of the oxadiazole ring is an active area. otterbein.edu

Alternative Solvents: Replacing hazardous solvents with greener options like ethanol (B145695) or even water-based systems is crucial. The use of ethanol as a solvent has been demonstrated in the synthesis of other oxadiazole derivatives. rasayanjournal.co.in

Mild Catalysis: Investigating mild and recyclable catalysts can improve efficiency and reduce waste. For instance, the use of molecular iodine as a cost-effective and environmentally friendly desulfurizing agent has been successful in the formation of related 1,3,4-oxadiazole (B1194373) rings. rasayanjournal.co.in

Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety for potentially energetic intermediates, and allow for easier scalability compared to batch processes.

| Synthesis Strategy | Potential Advantage | Relevant Research Context |

| One-Pot Cyclodehydration | Reduces waste, saves time and resources. | Explored for general 1,3,4-oxadiazole synthesis. otterbein.edu |

| Palladium-Catalyzed Reactions | High efficiency for creating C-C bonds. | Used for Suzuki cross-coupling to create complex oxadiazole derivatives. nih.gov |

| **Use of Mild Catalysts (e.g., I₂) ** | Cost-effective and environmentally benign. | Proven effective as a desulfurizing agent in oxadiazole synthesis. rasayanjournal.co.in |

Investigation of New Reactivity Modes and Catalytic Transformations

The dual halogenation of this compound makes it an ideal substrate for exploring selective and diverse reactivity. The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce various functional groups in a controlled manner.

Future investigations will likely focus on:

Selective Cross-Coupling Reactions: The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This allows for sequential functionalization, first at the 5-position (bromine) and subsequently at the 3-position (chlorine), to build complex molecules.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2,4-oxadiazole (B8745197) ring facilitates SNAr reactions. The chlorine atom, being more electronegative, is a good target for substitution by various nucleophiles such as amines, thiols, or alkoxides, providing a straightforward route to a wide range of derivatives.

Photochemical Reactions: The photochemical behavior of 1,2,4-oxadiazole derivatives can lead to interesting ring isomerizations and rearrangements, potentially yielding novel heterocyclic systems. rsc.org

Metal-Halogen Exchange: The bromine atom can undergo lithium-halogen exchange to generate a lithiated intermediate, which can then be trapped with various electrophiles to introduce new substituents at the 5-position.

Exploration of this compound in Materials Science and Industrial Applications

The unique properties of the oxadiazole ring, such as high thermal stability and electron-accepting nature, make its derivatives attractive for materials science. nih.gov The high halogen content of this compound could impart additional properties like high density and flame retardancy.

Potential applications to be explored include:

High-Performance Polymers: Incorporation of the rigid, thermally stable oxadiazole unit into polymer backbones can enhance their thermal and chemical resistance. nih.gov The di-halogenated nature of the compound allows it to act as a monomer in polymerization reactions.

Organic Electronics: 1,2,4-Oxadiazole derivatives are utilized in emissive materials and liquid crystals. mdpi.com The electron-deficient ring is beneficial for applications in organic light-emitting diodes (OLEDs) as electron-transporting or hole-blocking materials. Derivatives of this compound could be synthesized to tune the electronic properties for specific optoelectronic applications.

Energetic Materials: The high nitrogen content and oxygen balance of oxadiazole rings are features sought in energetic materials. Research into oxadiazole-based heterocycles has aimed to develop melt-castable energetic materials with high density and low sensitivity. osti.gov The bromo and chloro substituents would contribute to a high molecular density, a desirable trait for such applications.

| Application Area | Relevant Property of Oxadiazoles | Potential Contribution of this compound |

| High-Performance Polymers | High thermal and chemical stability. nih.gov | Acts as a halogenated monomer to create flame-retardant, high-density polymers. |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature, useful for electron transport. mdpi.com | Serves as a core to synthesize new materials with tunable electronic properties. |

| Energetic Materials | High nitrogen content, oxygen balance, high density. | The halogen atoms increase molecular density. osti.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. nih.gov For a versatile scaffold like this compound, these computational tools can be particularly impactful.

Future integration of AI/ML could involve:

Generative Design: Using generative models to design vast virtual libraries of derivatives by suggesting various substituents at the 3- and 5-positions. These models can be trained to optimize for specific desired properties.

Property Prediction: Training ML models to accurately predict key properties such as biological activity, toxicity, solubility, or material characteristics (e.g., bandgap, melting point) for the generated derivatives. This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can help predict the outcomes of complex reactions and devise optimal, multi-step synthetic routes for target derivatives, potentially uncovering novel chemical transformations.

Expanding the Scope of Preclinical Biological Targets and Mechanistic Studies for its Derivatives

Derivatives of 1,2,4-oxadiazole are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. mdpi.commdpi.com The ability to easily generate large libraries of new compounds from this compound makes it a highly valuable starting point for drug discovery programs.

Future research should aim to:

Target Diverse Diseases: Systematically screen libraries of its derivatives against a broad range of biological targets. Known targets for the 1,2,4-oxadiazole class include tubulin, epidermal growth factor receptor (EGFR), and various kinases, which are relevant in oncology. mdpi.comfrontiersin.org Other areas like neurodegenerative diseases (e.g., targeting acetylcholinesterase or MAO-B) and infectious diseases (e.g., targeting bacterial enzymes) are also promising. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Use the diverse derivatives to build detailed SAR models. For example, by keeping the substituent at the 3-position constant while varying the group at the 5-position (and vice-versa), researchers can precisely map how different chemical features influence biological activity. nih.gov

Mechanistic Elucidation: For the most potent hits, conduct in-depth mechanistic studies to understand how they interact with their biological targets at a molecular level and how they affect cellular pathways. otterbein.edufrontiersin.org This knowledge is critical for optimizing lead compounds and advancing them into preclinical development.

| Compound Class | Example Biological Target | Reference |

| 1,2,4-Oxadiazole Hybrids | EGFR, BRAFV600E | frontiersin.org |

| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE), MAO-B | rsc.org |

| 1,2,4-Oxadiazole Antibiotics | Gram-positive bacteria (e.g., S. aureus) | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Leishmania infantum enzymes | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.